molecular formula C15H11ClF3NO2 B1194425 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide

Cat. No. B1194425
M. Wt: 329.7 g/mol
InChI Key: UZNHUNNBLYGPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide is a member of benzamides.

Scientific Research Applications

Molecular Modeling and Intermolecular Interactions

The molecular structure of compounds related to N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide has been studied extensively. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was analyzed through single crystal X-ray diffraction and DFT calculations, revealing insights into the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry, especially on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Photochemical Behavior

Substituent-dependent Photoinduced Intramolecular Charge Transfer

The photochemical behavior of certain N-aryl-substituted compounds, such as trans-4-(N-arylamino)stilbene, has been shown to be highly dependent on the substituent in the N-aryl group. This behavior is linked to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting the complex photochemical dynamics that can be present in benzamide derivatives (Yang et al., 2004).

Structural Analysis and Configuration

Absolute Configuration and Structural Configurations

Detailed structural analysis, such as that of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, uses methods like NMR, X-ray single crystal diffraction, and molecular modeling to elucidate 3D structural configurations and their implications. Such analyses shed light on how different substituents and groups impact the overall molecular structure and properties (Galal et al., 2018).

Synthesis and Chemical Reactions

Synthetic Pathways and Reactions

The synthesis and reactions of various benzamide derivatives are of significant interest. For example, the synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues have been explored, offering insights into the chemical synthesis and potential medicinal applications of these compounds (Kozic et al., 2012).

properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C15H11ClF3NO2/c1-22-11-4-2-3-9(7-11)14(21)20-10-5-6-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

UZNHUNNBLYGPBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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